Selective Antagonism of Human Adenosine A2A Receptor (hA2AR) with Comparable Potency to Reference Antagonist SCH 58261
Benzoadenosine acts as an antagonist at the human adenosine A2A receptor, inhibiting agonist-induced cAMP production with an IC50 of 14.8 nM [1]. This potency is directly comparable to the well-characterized, selective A2A antagonist SCH 58261, which displays an IC50 of 15 nM in analogous functional assays [2].
| Evidence Dimension | hA2AR Antagonist Potency (Functional cAMP Inhibition) |
|---|---|
| Target Compound Data | IC50 = 14.8 nM |
| Comparator Or Baseline | SCH 58261 (A2A-selective antagonist) IC50 = 15 nM |
| Quantified Difference | Comparable potency (14.8 nM vs. 15 nM) |
| Conditions | Functional antagonism of agonist-modulated hA2AR activity in a cellular assay measuring cAMP generation. |
Why This Matters
This quantitative evidence positions Benzoadenosine as a viable, potentially more accessible, small-molecule probe for studying hA2AR function, with a potency that matches a gold-standard reference compound.
- [1] BindingDB. Benzoadenosine (Monomer ID: 50125929) binding data for Adenosine A2A receptor. Antagonist activity (IC50 = 14.8 nM). View Source
- [2] Zocchi C, Ongini E, Ferrara S, Baraldi PG, Dionisotti S. Binding of the radioligand [3H]-SCH 58261, a new non-xanthine A2A adenosine receptor antagonist, to rat striatal membranes. Br J Pharmacol. 1996 Apr;117(7):1381-6. (Citing IC50 = 15 nM for SCH 58261). View Source
